molecular formula C16H9F7N2OS B5161596 N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide

N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide

Cat. No. B5161596
M. Wt: 410.3 g/mol
InChI Key: GPKAAHPJKWEIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as BAY 61-3606, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2004 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

BAY 61-3606 selectively binds to the ATP-binding site of Syk kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the activation of PLCγ2, Akt, and MAPKs. The inhibition of these pathways ultimately leads to the suppression of immune cell activation and subsequent inflammation.
Biochemical and Physiological Effects
BAY 61-3606 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activation of B cells, mast cells, and platelets, as well as the release of cytokines and chemokines. In animal models, BAY 61-3606 has been shown to reduce inflammation and improve symptoms in various autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

BAY 61-3606 has several advantages for lab experiments. It is a highly selective inhibitor of Syk kinase, which allows for specific targeting of this pathway. It is also a small molecule, which makes it easy to administer and study in vitro and in vivo. However, BAY 61-3606 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.

Future Directions

There are several future directions for the use of BAY 61-3606 in scientific research. One potential area is in the development of new therapies for autoimmune and inflammatory diseases. Another area is in the investigation of the role of Syk kinase in other diseases, such as cancer and cardiovascular disease. Additionally, there is potential for the development of new Syk kinase inhibitors based on the structure of BAY 61-3606.

Synthesis Methods

BAY 61-3606 can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with carbon disulfide and subsequent reactions with various reagents. The final step involves the reaction of 3-fluorobenzoyl chloride with the intermediate product to yield BAY 61-3606.

Scientific Research Applications

BAY 61-3606 has been extensively used in scientific research as a selective inhibitor of the Syk kinase, which is involved in various signaling pathways in immune cells. It has been shown to inhibit the activation of B cells, mast cells, and platelets, which makes it a potential therapeutic target for various autoimmune and inflammatory diseases.

properties

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F7N2OS/c17-11-3-1-2-8(4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKAAHPJKWEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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